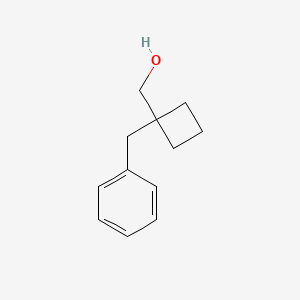
(1-Benzylcyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzylcyclobutyl)methanol is an organic compound with the molecular formula C12H16O. It consists of a cyclobutane ring substituted with a benzyl group and a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylcyclobutyl)methanol typically involves the reaction of cyclobutanone with benzylmagnesium chloride (a Grignard reagent) followed by reduction. The reaction conditions often include:
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Cyclobutanone, benzylmagnesium chloride, and a reducing agent such as lithium aluminum hydride (LiAlH4)
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
(1-Benzylcyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding alkane
Substitution: Various substituted cyclobutyl derivatives
Scientific Research Applications
(1-Benzylcyclobutyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of cyclobutyl-containing compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1-Benzylcyclobutyl)methanol involves its interaction with various molecular targets and pathwaysThese functional groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler analog with a hydroxyl group attached to a cyclobutane ring.
Benzyl alcohol: Contains a benzyl group attached to a hydroxyl group but lacks the cyclobutane ring.
Cyclobutylmethanol: Similar structure but without the benzyl group.
Uniqueness
(1-Benzylcyclobutyl)methanol is unique due to the combination of a cyclobutane ring, a benzyl group, and a methanol group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
433219-87-5 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(1-benzylcyclobutyl)methanol |
InChI |
InChI=1S/C12H16O/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
CUYPTJWKYIKPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















